molecular formula C4H2ClN5 B8520966 2-Amino-4-chloro-6-cyano-[1,3,5]triazine

2-Amino-4-chloro-6-cyano-[1,3,5]triazine

Cat. No. B8520966
M. Wt: 155.54 g/mol
InChI Key: QDVDAIARBOPYHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08895733B2

Procedure details

To 2-amino-4-cyano-6-oxo-1,3,5-triazine (J. Am. Chem. Soc., 1961, 83, 1261-2, 2.30 g, 16.8 mmol) was added phosphoryl trichloride (50 mL, 547 mmol) and the mixture heated at 90 C for 2 h. The reaction mixture was cooled to room temperature before pouring onto ice-water (250 mL) and basifying to pH 8 with solid sodium carbonate. The mixture was then extracted into DCM (3×250 mL) and the combined organics were dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the desired compound, which was used crude without further purification (343 mg, 13%). Method C HPLC-MS: 2 MH+ requires m/z=311. Found: m/z=311, Rt=0.74 min (100%).
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[NH:3][C:4](=O)[N:5]=[C:6]([C:8]#[N:9])[N:7]=1.P(Cl)(Cl)([Cl:13])=O.C(=O)([O-])[O-].[Na+].[Na+]>>[NH2:1][C:2]1[N:3]=[C:4]([Cl:13])[N:5]=[C:6]([C:8]#[N:9])[N:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
NC=1NC(N=C(N1)C#N)=O
Name
Quantity
50 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated at 90 C for 2 h
Duration
2 h
ADDITION
Type
ADDITION
Details
before pouring onto ice-water (250 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted into DCM (3×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics were dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=NC(=N1)Cl)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.